4-((Bis(2-chloropropyl)amino)methyl)-6-chlororesorcinol
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Overview
Description
4-((Bis(2-chloropropyl)amino)methyl)-6-chlororesorcinol is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple chlorinated groups and a resorcinol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Bis(2-chloropropyl)amino)methyl)-6-chlororesorcinol typically involves multiple steps, starting with the preparation of the resorcinol backbone. The chlorination of resorcinol is followed by the introduction of bis(2-chloropropyl)amino groups. Common reagents used in these reactions include chlorinating agents and amines. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of specialized equipment to handle the reactive intermediates. The production process is designed to ensure high yields and purity of the final product, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((Bis(2-chloropropyl)amino)methyl)-6-chlororesorcinol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the chlorinated groups or the amino functionalities.
Substitution: Nucleophilic substitution reactions can replace the chlorinated groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures and solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-((Bis(2-chloropropyl)amino)methyl)-6-chlororesorcinol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-((Bis(2-chloropropyl)amino)methyl)-6-chlororesorcinol involves its interaction with molecular targets through its chlorinated and amino functionalities. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound’s reactivity allows it to modify proteins, nucleic acids, and other biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Bis{[bis(2-chloropropyl)amino]methyl}-2-methyl-1,3-benzenediol
- 4-({bis[(2S)-2-chloropropyl]amino}methyl)-6-chlorobenzene-1,3-diol
Uniqueness
Compared to similar compounds, it offers unique opportunities in synthetic chemistry and industrial applications .
Properties
CAS No. |
73855-51-3 |
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Molecular Formula |
C13H18Cl3NO2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
4-[[bis(2-chloropropyl)amino]methyl]-6-chlorobenzene-1,3-diol |
InChI |
InChI=1S/C13H18Cl3NO2/c1-8(14)5-17(6-9(2)15)7-10-3-11(16)13(19)4-12(10)18/h3-4,8-9,18-19H,5-7H2,1-2H3 |
InChI Key |
ZUFJAUDVFHWSNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC1=CC(=C(C=C1O)O)Cl)CC(C)Cl)Cl |
Origin of Product |
United States |
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